rac Fenfluramine-d5 Hydrochloride

LC-MS/MS method development Isotopic dilution mass spectrometry Bioanalytical quantification

Non-deuterated fenfluramine cannot be distinguished from endogenous analyte in MS, causing quantification failure. rac Fenfluramine-d5 Hydrochloride resolves this with a +5 Da mass shift and ≥98 atom % D enrichment. - Eliminates matrix effect variability and ensures precise LC-MS/MS quantification of fenfluramine and norfenfluramine in plasma. - Certified isotopic enrichment with full CoA documentation supports FDA/EMA bioanalytical method validation. - Available in multiple sizes (0.005 g-10 mg) with documented three-year stability for longitudinal studies.

Molecular Formula C12H17ClF3N
Molecular Weight 272.751
CAS No. 1216927-29-5
Cat. No. B565124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Fenfluramine-d5 Hydrochloride
CAS1216927-29-5
SynonymsN-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride;  Acino-d5;  Adipomin-d5;  Obedrex-d5;  Pesos-d5;  Ponderal-d5;  Pondimin-d5;  Rotondin-d5; 
Molecular FormulaC12H17ClF3N
Molecular Weight272.751
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
InChIInChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2;
InChIKeyZXKXJHAOUFHNAS-IYSLTCQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Fenfluramine-d5 Hydrochloride: Analytical Reference Standard


rac Fenfluramine-d5 Hydrochloride (CAS 1216927-29-5) is a deuterated, racemic analog of fenfluramine hydrochloride, bearing five deuterium atoms on the ethylamino side chain (N-ethyl-d5) [1]. It is employed exclusively as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of fenfluramine and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. As a racemic (rac) mixture, it contains equal proportions of the d- and l-enantiomers, mirroring the composition of the parent drug formulation originally marketed as Pondimin. This compound is not intended for therapeutic use and is classified as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications [2].

Workflow

SIL-IS for LC-MS/MS quantitation of fenfluramine and metabolites

Selection

Racemic deuterated analog; matches parent drug enantiomer composition

Context

Analytical reference standard for research use; not for therapeutic applications

Substitution Risks for rac Fenfluramine-d5


Substituting rac Fenfluramine-d5 Hydrochloride with non-deuterated fenfluramine, alternative stable-isotope labeled compounds, or structural analogs in quantitative LC-MS/MS workflows introduces analytically significant and procurement-relevant risks. Non-deuterated fenfluramine (CAS 404-82-0) cannot be distinguished from endogenous analyte in the mass spectrometer, rendering accurate quantification impossible due to identical m/z ratios . Structural analogs (e.g., fluoxetine) exhibit different extraction recovery, chromatographic retention time, and ionization efficiency in electrospray ionization (ESI) matrices, failing to correct for matrix effects and sample preparation variability with precision [1]. Alternative deuterated compounds (e.g., Fenfluramine-d3, Norfenfluramine-d6) possess differing mass shifts and isotopic purity specifications, precluding their direct substitution without full method re-validation . Each substitution attempt carries tangible procurement consequences: method re-validation costs, delays in analytical workflow implementation, and potential regulatory compliance gaps in FDA/EMA bioanalytical method validation contexts [2].

Non-deuterated fenfluramine

Shares identical m/z with analyte, which may compromise quantitation accuracy; no isotopic distinction available.

Structural analogs (e.g., fluoxetine)

Exhibit different recovery, retention, and ionization profiles; matrix effect correction may not transfer reliably.

Alternative deuterated ISTDs

Differing mass shifts and isotopic purities (e.g., Fenfluramine-d3) may require full method re-validation.

rac Fenfluramine-d5 Comparative Evidence


Molecular Weight and Isotopic Shift

rac Fenfluramine-d5 Hydrochloride (N-ethyl-d5) possesses a molecular weight of 272.75 g/mol (exact mass 272.1315455 Da) [1], representing a nominal mass increase of 5 Da compared to unlabeled fenfluramine (MW 267.72 g/mol as hydrochloride salt, 231.26 g/mol as free base) [2]. This +5 Da mass shift corresponds to five deuterium atoms substituted on the N-ethyl moiety (ethyl-d5), providing a distinct MS/MS transition window free from isotopic cross-talk with the natural abundance 13C isotopologue of the unlabeled analyte [3].

Isotopic Shift
Head-to-head
272.75 g/mol (+5 Da) vs. 267.72 g/mol (unlabeled HCl salt)
Supports isotopic interference mitigation; +5 Da margin exceeds typical minimum requirement.
MS/MS transition window free of isotopic cross-talk from natural abundance 13C isotopologue.
LC-MS/MS method development Isotopic dilution mass spectrometry Bioanalytical quantification

Isotopic Enrichment Purity

Commercially available rac Fenfluramine-d5 Hydrochloride is consistently supplied with a minimum isotopic enrichment of 98 atom % D across multiple vendors . This high enrichment minimizes the contribution of unlabeled (d0) species within the internal standard preparation, which would otherwise co-elute and generate signal indistinguishable from authentic analyte, artificially inflating measured concentrations [1]. Lower-enrichment fenfluramine-d3 preparations or custom-synthesized deuterated analogs lacking vendor-certified isotopic purity documentation require additional in-house characterization and carry elevated risk of method inaccuracy .

Enrichment Purity
Head-to-head
≥98 atom % D
High isotopic purity reduces d0 interference contribution; supports method accuracy review.
Certified via vendor Certificate of Analysis; minimizes unlabeled species.
Isotopic enrichment quality control Analytical standard certification Quantitative method accuracy

Storage Stability and Shelf Life

rac Fenfluramine-d5 Hydrochloride is documented to remain stable under recommended room-temperature storage conditions for at least three years, after which re-analysis for chemical purity is advised prior to continued use . The hydrochloride salt formulation enhances solid-state stability compared to the free base form, and the compound is stored under inert atmosphere (2-8°C refrigerated conditions) when hygroscopicity is a concern [1]. In contrast, structurally related deuterated amines lacking salt formation or supplied as free bases may exhibit shorter shelf lives, greater hygroscopicity, and require more stringent storage protocols that complicate laboratory inventory management .

Storage Stability
Class-level
≥3 years stable at room temperature (HCl salt)
Supports multi-year method reproducibility; purity re-analysis advised after 3 years.
Hydrochloride salt formulation enhances solid-state stability vs. free base.
Reference standard stability Long-term storage conditions Analytical laboratory procurement

Documentation and Regulatory Traceability

rac Fenfluramine-d5 Hydrochloride is available from established isotope and reference standard suppliers (e.g., CDN Isotopes/LGC, Toronto Research Chemicals via CymitQuimica, Fisher Scientific) with full Certificate of Analysis (CoA) documentation and Safety Data Sheet (SDS) . The compound is supplied with regulatory-compliant characterization suitable for ANDA/DMF submissions, analytical method validation (AMV), and quality control applications in pharmaceutical development [1]. In contrast, custom-synthesized fenfluramine-dx analogs or alternative internal standards (e.g., Fenfluramine-d3, Desethyl Fenfluramine-d6) may be available from fewer vendors, lack comprehensive CoA documentation, or require longer lead times due to made-to-order synthesis .

Documentation
Supporting evidence
Multi-vendor availability; CoA + SDS provided
Mitigates supply chain risk; supports method continuity and traceability.
Documented characterization across suppliers; supports research method transfer.
Certificate of Analysis Regulatory compliance Reference standard procurement

rac Fenfluramine-d5 Applications


LC-MS/MS Method for Therapeutic Drug Monitoring

rac Fenfluramine-d5 Hydrochloride is optimally deployed as the stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays quantifying fenfluramine and its active metabolite norfenfluramine in human plasma [1]. Its +5 Da mass shift (molecular weight 272.75 g/mol) and ≥98 atom % D isotopic enrichment ensure baseline resolution from unlabeled analytes and minimize isotopic cross-talk, enabling accurate quantification at clinically relevant concentrations [2]. The compound's multi-vendor availability and regulatory-compliant documentation support full method validation under FDA/EMA bioanalytical guidelines, reducing procurement friction for clinical research laboratories .

Pharmacokinetic and DDI Studies

For preclinical and clinical pharmacokinetic investigations of fenfluramine, including studies of absorption, distribution, metabolism, and excretion (ADME), rac Fenfluramine-d5 Hydrochloride provides the quantitative backbone for plasma concentration-time profiling [1]. As a racemic deuterated analog, it accurately tracks both d- and l-enantiomers of fenfluramine and norfenfluramine in complex biological matrices, enabling precise determination of stereoselective pharmacokinetic parameters that differ between isomers [2]. Its documented three-year stability under recommended storage conditions supports longitudinal study designs without requiring frequent internal standard re-characterization .

Forensic and Clinical Toxicology Confirmation

In forensic and clinical toxicology laboratories performing confirmatory analysis for fenfluramine exposure, rac Fenfluramine-d5 Hydrochloride serves as the definitive internal standard for isotope dilution LC-MS/MS [1]. The high isotopic purity (≥98 atom % D) eliminates false-positive risks associated with endogenous interferences or cross-contamination from other sympathomimetic amines [2]. Procurement from established vendors with full CoA documentation satisfies chain-of-custody and regulatory evidentiary requirements, a critical consideration for forensic casework .

Pharmaceutical QC and Reference Traceability

In pharmaceutical QC laboratories developing or validating analytical methods for fenfluramine-related substances or impurity profiling, rac Fenfluramine-d5 Hydrochloride functions as a traceable reference standard compliant with regulatory expectations for ANDA/DMF submissions [1]. Its certified isotopic enrichment and chemical purity specifications, documented via vendor Certificate of Analysis, enable method transfer across laboratories and sites with minimal re-validation burden [2]. The availability of the compound in multiple packaging sizes (0.005 g to 10 mg) accommodates both pilot method development and full-scale validation campaigns .

Application
Selection Property
Validation Focus
Plasma fenfluramine quantitation (research)
Deuterated mass shift for isotopic dilution; high isotopic purity
Isotopic interference control; matrix effect correction
ADME and pharmacokinetic research
Racemic deuterated analog tracking both enantiomers
Stereoselective PK parameter interpretation; longitudinal study support
Forensic toxicology confirmation research
High isotopic purity; documented supply continuity
False-positive risk mitigation; chain-of-custody support
Analytical method validation and QC
Certified purity and enrichment documentation
Method transfer consistency; traceability documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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